N-(3-chloro-4-methylphenyl)-N'-{1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-6-yl}urea
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the compound C13H18ClNO has a molecular weight of 239.741 . The molecules in the crystal are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .Scientific Research Applications
Anticancer Properties
One significant application of urea derivatives, closely related to N-(3-chloro-4-methylphenyl)-N'-{1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-6-yl}urea, is in the field of cancer research. Studies have synthesized various indapamide derivatives with similar structures, showing proapoptotic activity against melanoma cancer cell lines. For example, compound SGK 266 demonstrated considerable anticancer activity against melanoma cancer cells, with IC50 values indicating its potential as a cancer therapy agent (Yılmaz et al., 2015).
Enzyme Inhibition and Antimicrobial Activity
Urea derivatives have been shown to exhibit enzyme inhibition and antimicrobial properties. A series of urea/thiourea derivatives were synthesized and evaluated for their antimicrobial, antioxidant, and enzyme inhibition activities. These compounds, including derivatives similar to the one , displayed significant activity against various enzymes, suggesting their utility in pharmaceutical and biochemical research (Chandrasekhar et al., 2019).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. Given the importance of heterocyclic chemistry and the potential of similar compounds in drug discovery, a deeper understanding of the chemical properties and biological activities of these compounds is of significant interest .
Properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-14-2-9-18(10-3-14)24-19(28)13-27-12-16(6-11-20(27)29)22-25-21(26-30-22)15-4-7-17(23)8-5-15/h2-12H,13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFBOMUJUJPHEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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